Lepalone

Description

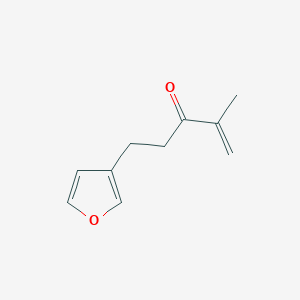

Lepalone, chemically identified as 5-(Furan-3-yl)-2-methylpent-1-en-3-one (IUPAC name), is a furyl-containing ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol . It is a naturally occurring compound found in essential oils of diverse plant species, including Rhododendron tomentosum (marsh rosemary), Illicium verum (star anise), and Stevia rebaudiana .

Properties

CAS No. |

80445-58-5 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-(furan-3-yl)-2-methylpent-1-en-3-one |

InChI |

InChI=1S/C10H12O2/c1-8(2)10(11)4-3-9-5-6-12-7-9/h5-7H,1,3-4H2,2H3 |

InChI Key |

XUCQQLCBOJJVRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)CCC1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lepalone typically involves the reaction of an alpha-branched aldehyde with a ketone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the alpha,beta-unsaturated ketone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Lepalone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or epoxides.

Reduction: Reduction of this compound typically yields saturated ketones or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the alpha carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, epoxides.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lepalone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Mechanism of Action

The mechanism of action of Lepalone involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Properties of Lepalone:

- CAS Registry Number : 80445-58-5

- InChIKey : XUCQQLCBOJJVRF-UHFFFAOYSA-N

- Occurrence: Major constituent in Rhododendron spp. (up to 6.5% in essential oils), minor component in Stevia rebaudiana (2.96%) .

Comparison with Structurally Similar Compounds

Lepalol (5-(3-Furyl)-2-methyl-1-penten-3-ol)

Structural Relationship : Lepalol is the alcohol derivative of this compound, differing by the replacement of the ketone group (-C=O) with a hydroxyl group (-OH).

- Molecular Formula : C₁₀H₁₄O₂

- Molecular Weight : 166.2 g/mol (estimated)

- Occurrence : Co-occurs with this compound in Rhododendron tomentosum oils, with concentrations ranging from 1.0–7.9% depending on seasonal and geographical factors .

Notes: While this compound demonstrates antifungal and radical scavenging activities in Rhododendron oils, Lepalol's bioactivity remains understudied .

Lepaline and Related Furyl Monoterpenoids

Lepaline (3-(4-methyl)-1,4-pentadienyl furan) and 2-methyl-5-(3-furyl)-3-penten-2-ol are additional furyl-containing compounds identified in Rhododendron species. Though structurally distinct from this compound, they share the furan moiety and methyl-substituted carbon chain.

- Occurrence : Present in trace amounts (<3%) in Rhododendron oils .

- Structural Features :

- Lepaline : Conjugated diene linked to a furan ring.

- 2-Methyl-5-(3-furyl)-3-penten-2-ol : Secondary alcohol with a furyl side chain.

Functional Comparison : These compounds contribute to the overall aromatic profile of essential oils but lack specific bioactivity data compared to this compound .

Occurrence and Functional Comparison Across Plant Species

Rhododendron tomentosum (Marsh Rosemary)

Illicium verum (Star Anise)

- This compound Context: Listed among flavonoids, saponins, and egomaketone, but concentration and role are unspecified .

- Functional Note: Star anise essential oils are antibacterial, but this compound’s contribution to this activity is unverified .

Stevia rebaudiana

- This compound Role: Minor component (2.96%) in leaf extracts; pharmacological significance unclear .

Tables

Table 1: Occurrence of this compound in Different Plant Species

| Plant Species | Part Analyzed | This compound Concentration | Reference |

|---|---|---|---|

| Rhododendron tomentosum | Essential oil | 0.7–6.5% | |

| Stevia rebaudiana | Leaf extract | 2.96% | |

| Illicium verum | Not specified | Trace |

Table 2: Structural Comparison of Key Compounds

| Compound | Molecular Formula | Functional Group | Key Role |

|---|---|---|---|

| This compound | C₁₀H₁₂O₂ | Ketone | Antifungal, antioxidant |

| Lepalol | C₁₀H₁₄O₂ | Alcohol | Aromatic contributor |

| 2-Methyl-5-(3-furyl)-3-penten-2-ol | C₁₀H₁₆O₂ | Alcohol | Undocumented bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.